HepPTC
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HepPTC is synthesized through a multi-step process involving the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with heptylamine. The reaction typically occurs in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification process to ensure the compound meets the required standards for OPV applications .
Chemical Reactions Analysis
Types of Reactions
HepPTC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Substitution: This compound can undergo substitution reactions where the heptyl groups are replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of perylene with different functional groups, which can be tailored for specific applications in organic electronics and photonics .
Scientific Research Applications
HepPTC has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of other perylene derivatives.
Biology: Investigated for its potential use in bioimaging due to its strong fluorescence properties.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment.
Industry: Widely used in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-transport properties .
Mechanism of Action
The mechanism by which HepPTC exerts its effects is primarily through its interaction with light. When exposed to light, this compound absorbs photons and undergoes electronic excitation, leading to the generation of excitons. These excitons can then dissociate into free charge carriers, which are essential for the operation of OPV cells. The molecular targets and pathways involved include the electron transport chain and the generation of reactive oxygen species (ROS) in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
N,N’-diheptyl-3,4,9,10-perylene dicarboximide: (similar structure but different alkyl groups).
Perylene-3,4,9,10-tetracarboxylic dianhydride: (precursor compound).
N,N’-bis(2-ethylhexyl)-3,4,9,10-perylene dicarboximide: (similar compound with different alkyl groups).
Uniqueness
HepPTC is unique due to its specific heptyl groups, which provide optimal solubility and electronic properties for use in OPV applications. Its strong fluorescence and stability under light exposure make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
7,18-diheptyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N2O4/c1-3-5-7-9-11-21-39-35(41)27-17-13-23-25-15-19-29-34-30(38(44)40(37(29)43)22-12-10-8-6-4-2)20-16-26(32(25)34)24-14-18-28(36(39)42)33(27)31(23)24/h13-20H,3-12,21-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGICNTPAGZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95689-91-1 |
Source
|
Record name | 95689-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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